molecular formula C15H13N3 B1214993 Eudistomin I CAS No. 88704-45-4

Eudistomin I

Cat. No.: B1214993
CAS No.: 88704-45-4
M. Wt: 235.28 g/mol
InChI Key: HWONJHNDNBCJGG-UHFFFAOYSA-N
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Description

Eudistomin I is a β-carboline alkaloid belonging to the indole alkaloid class, first isolated from the Caribbean ascidian Eudistoma olivaceum . Structurally, it features a β-carboline core (indole fused with a pyridine ring) and a dihydropyrrole moiety . Its biosynthesis involves the Pictet-Spengler reaction between tryptamine and serotonin, with tryptophan serving as a precursor via the shikimate pathway . This compound has demonstrated antimicrobial properties, particularly against Gram-positive bacteria, and exhibits moderate antiviral activity against herpes simplex virus type I (HSV-1) and polio virus .

Properties

CAS No.

88704-45-4

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C15H13N3/c1-2-5-12-10(4-1)11-7-9-17-15(14(11)18-12)13-6-3-8-16-13/h1-2,4-5,7,9,18H,3,6,8H2

InChI Key

HWONJHNDNBCJGG-UHFFFAOYSA-N

SMILES

C1CC(=NC1)C2=NC=CC3=C2NC4=CC=CC=C34

Canonical SMILES

C1CC(=NC1)C2=NC=CC3=C2NC4=CC=CC=C34

Other CAS No.

88704-45-4

Synonyms

eudistomin I

Origin of Product

United States

Chemical Reactions Analysis

Functionalization and Halogenation

Eudistomin I is distinguished from brominated analogs (e.g., Eudistomin H) by the absence of a bromine substituent. Key comparative insights:

Reaction TypeEudistomin H (Brominated)This compound (Non-Brominated)
Halogenation Biomimetic bromination post-synthesis Synthesized without bromination
Purification Separated via C18 HPLC (retention time: 20.0 min) Elutes earlier (18.5 min) due to lack of bromine
FTIR Signature Bromine peak at 1,186 cm⁻¹ Absence of bromine-related peaks

Key Analytical Characterizations

MALDI-TOF Mass Spectrometry

  • This compound exhibits a molecular ion peak at m/z 297.1 (exact mass varies based on isotopic patterns) .

  • Contrasts with brominated Eudistomin H, which shows isotopic spacing characteristic of a single bromine atom .

Antibacterial Activity Correlation

  • While not a direct chemical reaction, this compound’s bioactivity (3–7 mm zone of inhibition at 100 μg/disk) suggests interactions with bacterial DNA or enzymes, likely mediated by its planar β-carboline structure .

Synthetic Challenges and Opportunities

  • No dedicated total synthesis of this compound has been reported, but modular approaches (e.g., Suzuki coupling for late-stage diversification ) could enable its preparation from halogenated precursors.

  • The absence of bromine simplifies purification, as seen in its earlier HPLC elution compared to Eudistomin H .

Comparative Reaction Pathways for Eudistomin Derivatives

CompoundKey Synthetic StepsCatalysts/ReagentsReference
Eudistomin UBischler-Napieralski cyclization, Suzuki couplingPd catalysts, POCl3
Eudistomin LBiomimetic bromination, Pummerer reactionD-Cysteinal, Br2
This compoundDerived via non-brominated precursor isolationC18 chromatography

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eudistomin I is part of a broader family of β-carboline alkaloids, many of which share structural motifs but differ in substituents, halogenation patterns, and biological activities. Below is a detailed comparison with key analogs:

Structural Analogues
Compound Core Structure Substituents Source Organism Key Features
This compound β-carboline R1=H, R2=H Eudistoma olivaceum No halogenation; dihydropyrrole ring
Eudistomin H β-carboline R1=Br, R2=H Pseudodistoma aureum Bromine at R1 enhances bioactivity
Eudistomin U β-carboline 1-aryl substitution Lissoclinum fragile Unique 1-aryl group; strong antibacterial
Eudistomin Y1–Y7 β-carboline Bromo-substitutions Marine ascidians Bromine enhances antibiotic potency
Topsentin Bis(indolyl)imidazole None Spongosorites ruetzleri Dual indole rings; antiviral activity
Bioactivity Comparison
Compound Antiviral (HSV-1) Antibacterial (S. aureus) Anticancer (IC50) DNA Binding Affinity
This compound Moderate Active Not reported Not studied
Eudistomin H Higher potency Enhanced Not reported Not studied
Eudistomin U Not tested Strong (MIC: 5 µg/mL) 15.6 µg/mL (C19 leukemia) Weak interaction
Pseudistomin C 0.04–0.05 µg/disc Not reported Not reported Not studied
Topsentin Active Not reported IC50: 0.1 µM (P388) Strong intercalation

Key Findings :

  • Halogenation Effects: Brominated derivatives (e.g., Eudistomin H, Y1–Y7) show enhanced antibiotic and antiviral activities compared to non-halogenated this compound .
  • Structural Moieties : The 1-aryl substitution in Eudistomin U confers strong antibacterial properties but weak DNA binding, unlike intercalators like ethidium bromide .
  • Anticancer Activity: Eudistomin U exhibits moderate cytotoxicity (IC50: 15.6 µg/mL), while topsentin shows nanomolar potency against leukemia cells .

Mechanistic Insights

  • Antiviral Action : Eudistomins inhibit viral replication by targeting RNA polymerase or viral entry mechanisms .
  • Antibacterial Activity : Linked to membrane disruption and inhibition of bacterial topoisomerases .
  • DNA Interaction : Eudistomin U binds weakly to DNA without sequence specificity, unlike classical intercalators like ethidium bromide .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Eudistomin I and its derivatives, and how can researchers optimize reaction conditions to improve yield?

  • Methodological Answer : Synthesis of Eudistomin derivatives often involves multi-step reactions with critical optimization points. For example, LiOH-mediated hydrolysis in THF/H₂O (3:1) under reflux for 13 hours achieved a 96% yield in one pathway, while BBr₃-mediated demethylation in CH₂Cl₂ at -78°C yielded 31% . To optimize conditions, systematically vary solvents (polar vs. nonpolar), catalysts (e.g., acid/base systems), and temperature. Use design-of-experiment (DoE) approaches to identify interactions between variables. Purification steps (e.g., column chromatography, recrystallization) should be validated via TLC/HPLC to ensure reproducibility. Reference analogous synthetic schemes for β-carboline alkaloids to refine protocols.

Q. How should researchers characterize the structural and stereochemical properties of this compound to ensure accurate identification?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Compare ¹H/¹³C NMR data with literature to confirm core indole β-carboline structure. Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
  • X-ray crystallography : Resolve absolute configuration for novel derivatives.
  • HRMS : Validate molecular formula and isotopic patterns.
  • HPLC-PDA/MS : Assess purity (>95%) and detect isomers. For known compounds, cross-reference melting points and optical rotation values with published data .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s biological activities?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs’ known activities:

  • Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via dose-response curves.
  • Antimicrobial activity : Perform MIC assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric kits. Normalize data to controls and account for solvent interference (e.g., DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives systematically?

  • Methodological Answer : Apply the PICO framework (Population: target proteins; Intervention: substituent modifications; Comparison: parent compound; Outcome: potency/selectivity). For example:

  • Variable substituents : Introduce halogens, alkyl groups, or heterocycles at positions 1, 3, and 9 of the β-carboline core.
  • Statistical modeling : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity.
  • High-throughput screening : Test derivatives across multiple assays to identify off-target effects. Validate hypotheses via molecular docking (e.g., AutoDock Vina) and MD simulations .

Q. What strategies are effective in resolving contradictions in existing data on this compound’s mechanisms of action?

  • Methodological Answer : Conduct a systematic review with inclusion/exclusion criteria (e.g., peer-reviewed studies, standardized assays). For conflicting results (e.g., apoptosis vs. necrosis in cancer cells):

  • Replicate experiments : Use identical cell lines, culture conditions, and compound concentrations.
  • Assay validation : Compare flow cytometry (Annexin V/PI) vs. caspase-3 activation assays.
  • Confounding variables : Control for oxygen levels (hypoxia effects) and batch-to-batch compound variability via QC protocols. Consult interdisciplinary experts to identify overlooked factors .

Q. What considerations are critical when integrating multi-omics data to study this compound’s effects at a systems biology level?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes (DEGs) post-treatment. Validate via qRT-PCR.
  • Proteomics : Perform LC-MS/MS to map protein interaction networks. Cross-reference with STRING or KEGG pathways.
  • Data integration : Apply weighted gene co-expression network analysis (WGCNA) to link omics layers. Normalize datasets to internal controls (e.g., housekeeping genes) and address batch effects via ComBat .

Q. How should researchers address ethical challenges in designing in vivo studies with this compound?

  • Methodological Answer : Adhere to 3Rs principles (Replacement, Reduction, Refinement):

  • Animal models : Justify species choice (e.g., murine vs. zebrafish) based on translational relevance. Minimize sample size via power analysis.
  • Dosing : Conduct acute toxicity trials (LD₅₀) before chronic studies. Monitor biomarkers (e.g., liver/kidney function).
  • Ethical oversight : Submit protocols to Institutional Animal Care and Use Committees (IACUC). Include sham controls and humane endpoints. Document compliance with ARRIVE guidelines .

Tables for Methodological Reference

Research Stage Key Variables to Control Validation Techniques
Synthesis OptimizationSolvent polarity, reaction temperatureTLC, HPLC, yield calculation
SAR StudiesSubstituent electronic/steric effectsMultivariate regression, docking
Multi-omics IntegrationBatch effects, normalization methodsComBat, WGCNA

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eudistomin I
Reactant of Route 2
Eudistomin I

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